Conocandin

Description

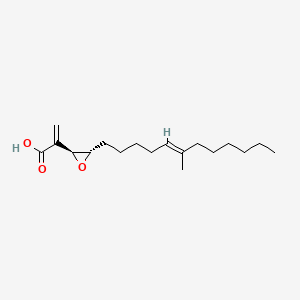

Structure

2D Structure

3D Structure

Properties

CAS No. |

61371-61-7 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-[(2S,3S)-3-[(E)-6-methyldodec-5-enyl]oxiran-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C18H30O3/c1-4-5-6-8-11-14(2)12-9-7-10-13-16-17(21-16)15(3)18(19)20/h12,16-17H,3-11,13H2,1-2H3,(H,19,20)/b14-12+/t16-,17-/m0/s1 |

InChI Key |

WSCIWZRMZZZKRD-KIXISSKZSA-N |

SMILES |

CCCCCCC(=CCCCCC1C(O1)C(=C)C(=O)O)C |

Isomeric SMILES |

CCCCCC/C(=C/CCCC[C@H]1[C@@H](O1)C(=C)C(=O)O)/C |

Canonical SMILES |

CCCCCCC(=CCCCCC1C(O1)C(=C)C(=O)O)C |

Synonyms |

conocandin |

Origin of Product |

United States |

Discovery and Isolation Strategies for Conocandin Metabolites

Source Organisms and Symbiotic Systems

Conocandin metabolites are produced by fungi engaged in complex, multilateral symbiotic relationships. nih.gov A primary example is the intricate association found in the nests of fungus-growing ants. acs.org This system involves the ants, the fungus they cultivate for food, a specialized fungal pathogen of the genus Escovopsis, and actinobacteria (Pseudonocardia species) that live on the ants and produce antibiotics to protect the fungal garden from Escovopsis. acs.orgresearchgate.net

In this ecological arrangement, the pathogenic fungus Escovopsis produces conocandins as a form of chemical defense. acs.orgacs.org Research has shown a "tit-for-tat" molecular exchange between the partners in this symbiosis. acs.orgacs.orgnih.gov The bacterium Pseudonocardia produces metabolites like dentigerumycin (B1262932) that inhibit the growth of the Escovopsis fungus. In response, Escovopsis upregulates its production of conocandins, which in turn exhibit antimicrobial activity against the Pseudonocardia bacteria. acs.orgresearchgate.netacs.org This reciprocal induction highlights a co-evolved chemical arms race, where the production of these specialized metabolites is a direct result of the competitive interaction within the symbiosis. acs.orgnih.gov

Table 1: Key Findings in the Symbiotic Production of this compound

| Finding | Interacting Organisms | Observed Outcome | Reference |

| Reciprocal Induction | Escovopsis sp. (Es729) and Pseudonocardia sp. (Ps1122) | Dentigerumycin F from Pseudonocardia induces the production of this compound B by Escovopsis. This compound B induces the production of dentigerumycin F. | acs.org, acs.org |

| Chemical Defense | Escovopsis sp. | Produces this compound B and C as a defense against the ant's symbiotic bacteria. | acs.org, mdpi.com |

| Selective Activity | This compound B | Inhibits the growth of symbiotic Pseudonocardia strains but not the ant's fungal food source. | acs.org, acs.org |

Isolation from Specific Fungal Species (e.g.,Escovopsis spp.)

The first known compound in this family, this compound, was originally isolated from a strain of the fungus Hormococcus conorum. researchgate.netspringernature.com More recently, research into the chemical ecology of fungus-growing ant nests has led to the isolation of new analogues, this compound B and this compound C, from the fungal pathogen Escovopsis sp. acs.orgmdpi.comresearchgate.net

Specifically, these newer metabolites were characterized from an Escovopsis sp. strain (Es729) that was found sharing a nest with a Trachymyrmex ant species in Brazil. acs.orgresearchgate.net The isolation of these compounds directly from a known pathogenic fungus within a well-defined symbiotic context provided crucial insights into their ecological role. acs.org

Table 2: Known this compound Metabolites and Their Fungal Sources

| Compound Name | Fungal Source | Year of Report | Reference |

| This compound | Hormococcus conorum | 1976 | researchgate.net, springernature.com |

| This compound B | Escovopsis sp. (strain Es729) | 2021 | acs.org, acs.org |

| This compound C | Escovopsis sp. (strain Es729) | 2021 | acs.org, researchgate.net |

Methodologies for Metabolite Extraction and Purification

The isolation of conocandins requires specialized techniques to cultivate the producing microorganism and then extract, separate, and purify the target compounds from a complex mixture of metabolites.

The production of secondary metabolites like this compound is often not constitutive but induced by specific environmental cues. frontiersin.org In the laboratory, mimicking the natural competitive environment is crucial for enhancing the yield of these compounds. frontiersin.org For this compound B, production by Escovopsis sp. was found to be significantly upregulated when exposed to metabolites from its bacterial competitor, Pseudonocardia. acs.orgacs.org

To study this interaction and induce metabolite production in a controlled manner, researchers have employed co-culture techniques. frontiersin.org A key method used was the trans-well assay system . acs.orgresearchgate.netacs.org This setup allows two different microorganisms to be grown in the same environment, sharing soluble chemical signals through a permeable membrane, but without direct cell-to-cell contact. This approach enabled researchers to confirm that the upregulation of this compound B was triggered by a diffusible molecule (dentigerumycin F) produced by the bacteria. acs.org Standard microbial cultivation involves growing the fungus on a suitable culture medium, such as an agar-based growth medium, under optimal temperature and aeration conditions to achieve sufficient biomass for extraction. wikipedia.org

Once the fungal culture has produced the desired metabolites, a multi-step process of extraction and purification is initiated. The general procedure does not differ significantly from the isolation of other microbial natural products. researchgate.netspringernature.com

The initial step typically involves extracting the crude mixture of compounds from the fungal biomass or the culture medium using organic solvents. researchgate.net This crude extract contains a multitude of different molecules. To isolate the specific this compound compounds, various chromatographic techniques are employed. iipseries.orgedubirdie.com

For the original this compound, isolation was achieved through counter-current distribution and silica gel chromatography . researchgate.netspringernature.com For the more recently discovered this compound B, a mass-guided purification scheme was utilized. acs.orgacs.orgnih.gov This modern approach involves using the mass of the target molecule to track it through separation steps. The primary techniques involved include:

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used to separate the components of the crude extract. iipseries.org In a mass-guided approach, the HPLC system is coupled to a mass spectrometer.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-qTOFMS) was used to determine the exact molecular formula of this compound B (C₁₈H₃₀O₄). acs.orgacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: After purification, extensive 1D and 2D NMR analyses (including COSY, TOCSY) were performed to elucidate the final chemical structure and stereochemistry of the molecule. researchgate.netacs.orgnih.gov

Table 3: Techniques Used in the Isolation and Characterization of this compound B

| Technique | Purpose | Details | Reference |

| Trans-well Assay | Cultivation/Induction | Co-cultivation of Escovopsis sp. and Pseudonocardia sp. without direct contact to induce metabolite production. | acs.org, acs.org |

| Mass-guided Purification | Isolation | Use of mass spectrometry to guide the fractionation and purification process. | acs.org, nih.gov |

| HR-ESI-qTOFMS | Formula Determination | Determined the molecular formula of this compound B as C₁₈H₃₀O₄. | acs.org, acs.org, nih.gov |

| NMR Spectroscopy | Structure Elucidation | 1D (¹H, ¹³C) and 2D (COSY, TOCSY) NMR experiments were used to determine the connectivity and stereochemistry of the atoms. | acs.org, researchgate.net, nih.gov |

Advanced Structural Elucidation of Conocandin Chemical Architectures

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic methods, particularly NMR, offer insights into the arrangement of atoms and their connectivities within the molecule, while mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in the determination of the molecular formula and the identification of structural subunits. nih.govresearchgate.netuni.luacs.orgresearchgate.netugr.es

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. jchps.comemerypharma.comipb.pt By examining the chemical shifts, multiplicities, and coupling constants in NMR spectra, researchers can deduce the types of functional groups present and their spatial relationships. jchps.comemerypharma.com

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the types of hydrogen and carbon atoms in the molecule and their chemical environments. researchgate.netacs.orgresearchgate.netugr.esemerypharma.com

¹H NMR spectra of conocandin B, for instance, have revealed characteristic signals corresponding to specific proton environments, including an allylic methyl, oxygenated methines (some indicative of an epoxide ring), a vinylic hydrogen, an exomethylene, and a significant aliphatic CH₂ envelope. nih.govacs.orgacs.org The chemical shifts and integration of these signals provide clues about the number and types of protons present. emerypharma.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. acs.orgemerypharma.com The ¹³C NMR spectrum of this compound B shows signals consistent with the proposed structure, including resonances for an ester carbonyl and quaternary olefinic carbons, in addition to the carbons corresponding to the features observed in the ¹H NMR. nih.govacs.orgacs.org

While specific detailed 1D NMR data tables for this compound B were referenced in the literature as supplementary information, a generalized representation of the types of data obtained from these experiments is shown below, based on the descriptions provided nih.govacs.orgacs.org:

| Nucleus | Chemical Shift (δ) | Multiplicity | Integration (¹H) | Assignment Type (Example) |

| ¹H | ~0.9 | Triplet | 3H | Terminal Methyl |

| ¹H | 1.30-2.01 | Multiplet | Large | Aliphatic CH₂ Envelope |

| ¹H | ~2.65, ~3.52 | Multiplet | 1H each | Epoxide Methines |

| ¹H | ~5.14 | Triplet | 1H | Vinylic Hydrogen |

| ¹H | ~5.31, ~5.80 | Doublets | 1H each | Exomethylene |

| ¹H | ~3.43 | Multiplet | 1H | Oxygenated Methine |

| ¹³C | ~174.4 | Singlet | - | Ester Carbonyl |

| ¹³C | ~146.4, ~136.6 | Singlets | - | Quaternary Olefinic |

| ¹³C | (various) | (various) | - | Aliphatic Carbons |

| ¹³C | (various) | (various) | - | Oxygenated Carbons |

Two-dimensional NMR techniques provide crucial connectivity information that is essential for assembling the structural fragments identified by 1D NMR into a complete molecular structure. nih.govuni.luresearchgate.netugr.esemerypharma.comipb.pt Comprehensive analysis of 2D NMR spectra, including COSY, HSQC, HMBC, and ROESY, has been instrumental in establishing the backbone structure of this compound B as an 18-membered fatty acid with significant modifications. nih.govacs.org

COSY (Correlation Spectroscopy): COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comipb.pt This helps in identifying spin systems and establishing direct proton-proton connectivities. COSY correlations in this compound B have been used to link the oxygenated methine proton to adjacent aliphatic methylenes, allowing for the assignment of a partial hexane (B92381) chain structure. nih.gov Additional COSY correlations connected the vinylic proton to consecutive aliphatic protons and the epoxide protons to the aliphatic chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). ipb.ptcolumbia.edu This is vital for assigning carbon signals based on known proton assignments and vice versa. Edited HSQC can also differentiate between CH/CH₃ and CH₂ groups. columbia.edu HSQC data for this compound B have been used in conjunction with other NMR data for structural assignment. ugr.es

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra display correlations between protons and carbons that are separated by two or three bonds (and sometimes four). ipb.ptcolumbia.edu These long-range correlations are particularly valuable for connecting different structural fragments and identifying carbons that are not directly bonded to a proton (e.g., quaternary carbons). Key HMBC correlations were used to connect the singlet methyl group to quaternary carbons, completing the assignment of the planar structure of this compound B. nih.gov HMBC correlations from the exomethylene protons to carbonyl and olefinic carbons were also crucial in establishing a partial fatty acid chain structure with an epoxide and exomethylene. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of the number of bonds separating them. nih.govuni.luresearchgate.netugr.es This technique is essential for determining the relative stereochemistry and conformation of the molecule. ROESY analysis was used in determining the relative configuration of this compound B, including supporting the trans configuration of the epoxide ring based on correlations between the epoxide protons. nih.govacs.org

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular formula and gaining insights into structural subunits. nih.govresearchgate.netuni.luacs.orgresearchgate.netugr.es

High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-qTOFMS) is a technique that provides accurate mass measurements, allowing for the precise determination of the molecular formula of a compound. researchgate.netuni.luresearchgate.net HR-ESI-qTOFMS analysis was used to determine the molecular formula of this compound B as C₁₈H₃₀O₄ based on its molecular ion peak. nih.govacs.orgacs.org Accurate mass data obtained from HR-ESI-qTOFMS are critical for confirming the elemental composition predicted from NMR data. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. acs.orgresearchgate.net This technique provides valuable information about the connectivity of atoms and the presence of specific functional groups by generating characteristic fragmentation patterns. MS/MS fragmentation patterns have been used in the characterization of metabolites, including members of the dentigerumycin (B1262932) family, which were studied alongside this compound B in some research. nih.govacs.org While specific MS/MS data for this compound itself were not detailed in the provided snippets, the technique is a standard method used in conjunction with NMR for the comprehensive structural elucidation of natural products.

| Technique | Information Provided | Application in this compound Elucidation |

| ¹H NMR | Types and environments of protons, relative numbers | Identification of key proton systems (methyl, vinylic, epoxide, aliphatic), initial structural clues. nih.govacs.orgacs.org |

| ¹³C NMR | Types of carbon atoms, carbon skeleton information | Identification of carbonyl, olefinic, and aliphatic carbons. nih.govacs.orgacs.org |

| COSY | Proton-proton connectivities (through bonds) | Establishing spin systems and partial structures (e.g., aliphatic chains). nih.govacs.org |

| HSQC | Direct proton-carbon connectivities (one bond) | Assigning carbon signals based on proton assignments. nih.govacs.orgugr.es |

| HMBC | Long-range proton-carbon connectivities (2-4 bonds) | Connecting structural fragments, identifying quaternary carbons, completing planar structure. nih.govacs.org |

| ROESY | Through-space proton proximities | Determining relative stereochemistry and conformation. nih.govacs.org |

| HR-ESI-qTOFMS | Accurate molecular mass, elemental composition | Determining the molecular formula. nih.govacs.orgacs.org |

| MS/MS | Fragmentation patterns, structural subunits | Used in the characterization of related compounds and generally for structural confirmation. nih.govacs.org |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-qTOFMS)

Auxiliary Spectroscopic Methods (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

While NMR and mass spectrometry are primary tools for structural elucidation, auxiliary spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about the functional groups and electronic transitions within the this compound structure. itwreagents.commrclab.comdrawellanalytical.com

UV-Vis spectroscopy, which measures the absorption of light in the 200-800 nm range, is useful for identifying chromophores, such as conjugated double bonds or aromatic rings. itwreagents.commrclab.comeag.com One study noted that a structural isomer of this compound B had an identical UV spectrum, suggesting the presence of similar chromophoric systems despite differences in functionality observed through NMR. nih.gov

IR spectroscopy, operating in the 2.5-50 µm (4000-200 cm⁻¹) range, provides information about the vibrational modes of chemical bonds, allowing for the identification of functional groups like hydroxyl, carbonyl, and epoxide moieties. itwreagents.commrclab.com Characteristic bands in the IR spectrum serve as a "fingerprint" for compound identification and can help confirm the presence of specific functional groups suggested by NMR data. itwreagents.com

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of this compound is critical due to the presence of multiple chiral centers and an epoxide ring. researchgate.netnih.govacs.org A combination of experimental techniques and computational approaches has been employed for this purpose. researchgate.netacs.orgresearchgate.netnih.gov

Chiral Analysis and Optical Rotation Measurements

Chiral analysis is essential for compounds with stereocenters, and optical rotation measurements provide valuable information about the enantiomeric form of a chiral molecule. anton-paar.comdrawellanalytical.comschmidt-haensch.com Chiral molecules rotate the plane of polarized light, and the angle and direction of this rotation are specific to a particular enantiomer. anton-paar.comanton-paar.com

For this compound B, the absolute stereochemistry of certain positions has been assigned by comparing its optical rotation data ([α]D) to published data of related analogs. researchgate.netnih.govacs.orgacs.org Optical rotation measurements are a sensitive and non-destructive technique used in quality control and structural elucidation of chiral substances. anton-paar.comdrawellanalytical.com

Chemical Derivatization Strategies for Stereochemical Assignment (e.g., Modified Mosher's Method)

Chemical derivatization is a powerful strategy for determining the stereochemistry of complex molecules, particularly for centers bearing hydroxyl groups. jfda-online.comrsc.org The modified Mosher's method is a widely used technique that involves reacting a secondary alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters. researchgate.netnih.govresearchgate.net Analysis of the ¹H NMR chemical shifts of these diastereomeric MTPA esters allows for the assignment of the absolute configuration of the alcohol-bearing stereocenter. researchgate.netnih.govresearchgate.net

In the case of this compound B, a modified Mosher's method, using dichloromethane (B109758) as the solvent instead of pyridine (B92270), was successfully applied to derivatize a challenging isolated hydroxyl group at C-14. researchgate.netnih.govresearchgate.net This derivatization allowed for the determination of the stereocenter at C-14 as S. researchgate.netnih.govresearchgate.net For this compound C, Mosher's method was used to derivatize the secondary hydroxyl group at C-3, leading to the assignment of the absolute stereochemistry of the five-membered lactone ring as 2R, 3S, and 4R. researchgate.netnih.gov

| Compound | Derivatized Position | Method Used | Assigned Stereochemistry | Reference |

|---|---|---|---|---|

| This compound B | C-14 (Hydroxyl) | Modified Mosher's | 14S | researchgate.netnih.govresearchgate.net |

| This compound C | C-3 (Hydroxyl) | Mosher's | 3S (part of 2R, 3S, 4R lactone) | researchgate.netnih.gov |

Biosynthetic Pathways and Genetic Regulation of Conocandin Production

Fungal Origin and Precursor Incorporation Studies

Conocandin B has been identified as a fungal-derived metabolite. researchgate.netresearchgate.net It was discovered from a fungus designated Es729, found in association with ants. researchgate.net This highlights the role of microbial symbiosis in the discovery of novel natural products. researchgate.netresearchgate.netresearchgate.net

Studies involving precursor incorporation are fundamental in dissecting the building blocks and assembly logic of natural products. While specific detailed precursor incorporation studies for this compound were not extensively detailed in the provided search results, such studies typically involve feeding isotopically labeled potential precursors to the producing organism and analyzing the labeling pattern in the final compound to determine which molecules are incorporated and at which positions. This approach has been successfully applied to elucidate the biosynthetic origins of various natural products, including fatty acid chains in other compounds and the origins of complex molecules like those related to vitamin B12 metabolism which can converge with fatty acid pathways. researchgate.net The structure of this compound B, a linear polyketide, suggests the involvement of fatty acid biosynthesis machinery. researchgate.net

Elucidation of Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound is typically encoded by a cluster of genes located together in the organism's genome, known as a biosynthetic gene cluster (BGC). nih.govspringernature.comfrontiersin.org

Genomic Analysis for Identification of Biosynthetic Loci

The identification of BGCs responsible for natural product synthesis has been significantly advanced by genome sequencing and bioinformatics tools. nih.govspringernature.comfrontiersin.org Genomic analysis of the this compound-producing fungus Es729 has been instrumental in the characterization of this compound B and C. researchgate.netresearchgate.net Bioinformatic pipelines, such as antiSMASH, are widely used to scan fungal and bacterial genomes for potential BGCs by identifying genes encoding characteristic enzymes involved in secondary metabolism, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govspringernature.comfrontiersin.org The presence of a linear polyketide structure in this compound B suggests that a type I or type III PKS gene cluster is likely involved in its biosynthesis. researchgate.netfrontiersin.org Genomic analysis allows for the identification of the gene cluster as a whole, providing a genetic basis for the observed chemical structure. researchgate.netresearchgate.netresearchgate.netnih.govspringernature.com

Characterization of Key Enzymes in this compound Biosynthesis

The enzymes within a BGC catalyze the specific steps in the biosynthetic pathway. For polyketide biosynthesis, key enzymes include acyltransferases (AT), ketosynthases (KS), dehydratases (DH), and reductases (KR), typically organized within large modular PKS enzymes. nih.gov Characterization of these enzymes involves understanding their substrate specificity and catalytic activity. While specific details on characterized enzymes directly involved in this compound biosynthesis were not available in the provided snippets, studies on other polyketide pathways illustrate the types of enzymatic activities expected. For instance, AT domains are crucial for selecting the extender units (e.g., malonyl-CoA, methylmalonyl-CoA) that are added to the growing polyketide chain. nih.gov KS domains catalyze the condensation of these units. nih.gov The presence of an epoxide ring and a carboxylic acid in this compound suggests the involvement of additional enzymes such as epoxidases and potentially enzymes that modify the polyketide backbone. uni.lunih.gov Characterization often involves sequence comparisons to known enzymes, domain analysis within the large PKS proteins, and sometimes biochemical assays with purified enzymes. nih.govnih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The production of secondary metabolites like this compound is a tightly regulated process, influenced by a variety of factors.

Influence of Environmental Cues and Nutritional Availability on Fungal Metabolism

Fungal secondary metabolism, including the production of natural products, is significantly influenced by environmental conditions and nutrient availability. researchgate.net Changes in nutrient levels, such as carbon or nitrogen sources, can act as signals that trigger or repress the expression of BGCs. researchgate.net For example, nutrient limitation can often induce the production of secondary metabolites. While specific studies on the environmental and nutritional regulation of this compound biosynthesis were not detailed, it is a general principle in fungal metabolism that these external cues play a critical role in determining when and to what extent biosynthetic pathways are active.

Molecular Mechanisms of Pathway Activation and Repression

The regulation of BGCs occurs at the molecular level, involving transcription factors and other regulatory proteins that control the expression of the genes within the cluster. These mechanisms can involve both activation and repression of gene expression. For example, in other biosynthetic pathways, transcription factors can bind to specific DNA sequences in the promoter regions of BGC genes, either promoting or inhibiting their transcription. nih.gov Regulatory mechanisms can also involve chromatin modification or the action of small RNAs. nih.gov The "double negative logic," where repressors are themselves regulated, is a common theme in the control of biosynthetic pathways. nih.gov Understanding these molecular mechanisms is essential for manipulating fungal strains to optimize this compound production.

Mechanistic Investigations of Conocandin Bioactivity

Target Identification and Validation Methodologies

The process of identifying the biological targets of bioactive compounds like conocandin is a critical step in understanding their mechanism of action and is fundamental to drug discovery. nih.govardigen.com A variety of methods, ranging from direct biochemical approaches to genetic and computational strategies, are employed to pinpoint the specific molecular interactions responsible for a compound's effects. nih.gov

Activity-Based Protein Profiling and Chemical Proteomics

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to monitor the functional state of enzymes within complex biological systems. wikipedia.orgnih.govsioc-journal.cn This method utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for their identification and characterization. wikipedia.orgnih.govmdpi.com ABPP offers a significant advantage over traditional proteomic methods by directly measuring enzyme activity rather than just protein abundance. wikipedia.org This is particularly valuable for enzymes that exist as inactive precursors or are regulated by endogenous inhibitors. wikipedia.org

Chemical proteomics, a broader field that encompasses ABPP, employs chemical tools to investigate protein function and drug interactions on a proteome-wide scale. frontiersin.orgthno.org Affinity-based target identification is a common strategy within chemical proteomics, where a bioactive molecule is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. thno.org These captured proteins can then be identified using mass spectrometry. nih.gov

Genetic Screens and Mutational Analysis for Target Confirmation

Genetic approaches are crucial for validating potential drug targets identified through biochemical or computational methods. nih.gov One powerful technique involves creating a collection of mutant strains, each with a specific gene altered or deleted. By screening a bioactive compound against this library, researchers can identify strains that show increased sensitivity or resistance to the compound. rsc.org Hypersensitivity may indicate that the mutated gene is part of the target pathway, while resistance can point directly to the target protein itself, as a mutation in the target can prevent the compound from binding effectively. rsc.orgnih.gov

For instance, in the study of this compound, genetic screening identified FabH as the likely target. nih.gov Further confirmation can be achieved through targeted variant testing, where a specific gene suspected to be the target is analyzed for mutations that confer resistance. genedx.com This involves introducing specific mutations into the gene and observing the effect on the compound's activity. nih.gov

Computational and Chemoinformatic Approaches to Target Prediction

Computational methods play an increasingly important role in predicting the biological targets of small molecules, helping to guide and streamline the drug discovery process. nih.gov These approaches can be broadly categorized into ligand-based and target-based methods. frontiersin.org

Ligand-based methods rely on the principle of chemical similarity, where the structure of a new compound is compared to databases of molecules with known biological activities. frontiersin.orgnih.gov If a compound is structurally similar to known inhibitors of a particular enzyme, it is predicted to have a similar target. nih.gov Chemoinformatics employs a wide range of molecular descriptors to quantify these similarities, going beyond simple structural resemblance. nih.gov

Target-based approaches, on the other hand, utilize the three-dimensional structure of potential protein targets. frontiersin.org Molecular docking simulations can predict how a small molecule might bind to the active site of a protein, providing insights into potential interactions. nih.gov The development of comprehensive benchmarks and large-scale biomedical networks is enhancing the predictive power and reliability of these computational models. biorxiv.orgescholarship.orgnih.gov For example, the similarity in structure between this compound B and known fatty acid synthase inhibitors like cerulenin (B1668410) led researchers to hypothesize a similar mechanism of action. acs.orgacs.org

Detailed Molecular Mechanism of Action

This compound's antimicrobial activity stems from its specific interference with a crucial bacterial metabolic pathway. acs.orgacs.org

Specificity as an Inhibitor of Bacterial Fatty Acid Biosynthesis (FASII)

This compound acts as a potent inhibitor of the bacterial type II fatty acid synthesis (FASII) pathway. acs.orgacs.org The FASII system is responsible for producing the fatty acids necessary for building bacterial cell membranes and other essential molecules. nih.govresearchgate.netnih.gov This pathway is an attractive target for antibiotics because it is essential for bacterial survival and is distinct from the type I fatty acid synthase (FASI) system found in mammals, offering the potential for selective toxicity. nih.govcore.ac.ukresearchgate.net The enzymes of the FASII pathway are well-conserved across many bacterial species. researchgate.net

Inhibition of 3-Ketoacyl-[Acyl-Carrier-Protein] Synthase III (FabH)

More specifically, this compound targets and inhibits 3-ketoacyl-[acyl-carrier-protein] synthase III, commonly known as FabH. acs.orgacs.orgchemecol.org FabH is a key enzyme that catalyzes the initial condensation reaction in the fatty acid biosynthesis cycle, combining acetyl-CoA with malonyl-ACP. uniprot.orgnih.govdrugbank.comwikipedia.organnualreviews.org By blocking FabH, this compound effectively halts the entire fatty acid production line at its starting point. acs.orgacs.org

The inhibitory activity of a derivative, this compound B, has been demonstrated against FabH from both Staphylococcus aureus and Bacillus subtilis. acs.orgacs.org This was confirmed through in vitro enzyme assays which measured the formation of the product, [14C]-ketoacyl-ACP. acs.orgacs.org The structural resemblance of this compound to other known fatty acid synthase inhibitors further supports its role as a FabH inhibitor. nih.govacs.orgacs.org The inhibition of FabH disrupts the production of fatty acids, which are critical for the integrity of the bacterial cell membrane, ultimately leading to antimicrobial effects. acs.orgresearchgate.net

| Organism | Enzyme | IC50 (µM) |

| Staphylococcus aureus | FabH | 18.8 ± 2.5 |

| Bacillus subtilis | FabH | 53.5 ± 10.4 |

| Data sourced from studies on this compound B. acs.orgacs.org |

Enzyme Kinetics and Binding Affinity Studies (e.g., IC₅₀ determination)

The bioactivity of this compound B has been pinpointed to the disruption of fatty acid biosynthesis through the selective inhibition of a key enzyme. researchgate.net Studies have identified 3-ketoacyl-[acyl-carrier-protein] synthase III (FabH) as the specific molecular target. researchgate.netacs.org FabH is crucial as it catalyzes the initial condensation step in the bacterial fatty acid synthesis (FASII) pathway, combining acyl-CoA with malonyl-ACP. acs.org

To quantify the inhibitory potency of this compound B against this target, enzyme kinetics were evaluated using a radiochemical assay. acs.org This assay measures the activity of purified FabH by calculating the formation of [¹⁴C]-ketoacyl-ACP. acs.orgacs.org The results demonstrated that this compound B effectively inhibits FabH activity in a concentration-dependent manner. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, was determined for FabH from two different Gram-positive bacterial species. edx.org

The IC₅₀ values for this compound B are detailed in the table below.

| Enzyme Target | Source Organism | IC₅₀ Value (μM) |

| FabH | Staphylococcus aureus | 18.8 ± 2.5 |

| FabH | Bacillus subtilis | 53.5 ± 10.4 |

| Data sourced from a FabH enzyme radiochemical assay. acs.orgacs.org |

These findings confirm that this compound B is a micromolar inhibitor of the FabH enzyme in these bacteria, substantiating the proposed mechanism of action. acs.orgnih.gov The specific affinity for FabH was further supported by experiments where S. aureus strains overexpressing the fabH gene showed a five-fold increase in the minimum inhibitory concentration (MIC) of this compound B. researchgate.netacs.org

Comparative Mechanistic Analysis with Known Fatty Acid Synthase Inhibitors (e.g., Cerulenin, Amycomicin)

The mechanism of this compound B can be better understood when compared to other natural product inhibitors of fatty acid synthase, particularly Cerulenin and Amycomicin. researchgate.net All three compounds are modified fatty acids that interfere with this essential pathway, but they exhibit notable differences in their specific targets and spectrum of activity. researchgate.netresearchgate.net

This compound B is a modified C-16 fatty acid containing a reactive epoxide group. ontosight.ai Its mechanism is highly specific, targeting FabH, the enzyme that initiates bacterial fatty acid synthesis. researchgate.netacs.org This specificity is highlighted by its potent activity against Gram-positive bacteria like S. aureus but its ineffectiveness against Gram-negative bacteria. researchgate.netacs.org

Cerulenin , an epoxide-containing C-12 fatty acid antibiotic, is a well-characterized fatty acid synthase inhibitor. researchgate.netwikipedia.org Unlike the highly specific action of this compound B, Cerulenin has a broader inhibitory profile. It irreversibly binds to and inhibits various β-ketoacyl-acyl carrier protein synthases (condensing enzymes), including FabF and FabB, by forming a covalent adduct with a catalytic cysteine residue in the enzyme's active site. drugbank.comkitasato-u.ac.jp Its broader action allows it to inhibit both bacterial (Type II) and mammalian/fungal (Type I) fatty acid synthase systems, which has limited its therapeutic potential due to toxicity. nih.govkitasato-u.ac.jponcotarget.com It is also known to inhibit sterol biosynthesis. researchgate.netacs.org

Amycomicin is an epoxy-isonitrile C-18 fatty acid that, like this compound B, demonstrates potent activity against S. aureus. researchgate.netresearchgate.net Mechanistic studies have revealed that Amycomicin also specifically targets the FabH enzyme in fatty acid biosynthesis. nih.govnih.gov This shared targeting of FabH by both this compound B and Amycomicin underscores the viability of this particular enzyme as a target for developing antibiotics against Gram-positive pathogens.

Preclinical Research and Biological Activity Profile of Conocandin

In Vitro Antimicrobial Spectrum and Potency

Research into conocandin B has revealed a specific in vitro antimicrobial spectrum, demonstrating potent activity against certain bacterial types while exhibiting a lack of activity against others. This selectivity is a key aspect of its biological profile.

Concentration-Dependent Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, VRE)

This compound B has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including significant human pathogens. Studies have reported its efficacy against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net The activity is concentration-dependent, with minimum inhibitory concentrations (MICs) against these Gram-positive pathogens generally ranging between 0.5 and 10 μg/mL. nih.govresearchgate.net this compound B is understood to exert its antibacterial effect by selectively inhibiting FabH, an enzyme crucial for bacterial fatty acid biosynthesis. acs.orgnih.govacs.orgresearchgate.net This mechanism disrupts a vital metabolic pathway in susceptible bacteria.

Here is a summary of reported MIC values for this compound B against select Gram-Positive bacteria:

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 0.5 - 10 |

| MRSA | 0.5 - 10 |

| VRE | 0.5 - 10 |

Note: Specific MIC values within the range may vary depending on the bacterial strain and experimental conditions.

Activity Against Symbiotic Bacteria (e.g., Pseudonocardia strains)

Beyond human pathogens, this compound B also exhibits antibacterial activity against symbiotic bacteria, specifically Pseudonocardia strains. acs.orgnih.govresearchgate.net These bacteria are themselves symbionts within the ant-fungus mutualism, known for producing antifungal compounds. nih.govnih.govwikipedia.org this compound B has shown inhibitory effects against various Pseudonocardia sp. strains isolated from ant nests, with reported MIC values ranging from 0.5 to 2 μg/mL. acs.orgnih.govresearchgate.net This activity highlights the complex chemical interactions occurring within this symbiotic system.

Here is a summary of reported MIC values for this compound B against select Pseudonocardia strains:

| Bacterial Strain | MIC (μg/mL) |

| Pseudonocardia sp. | 0.5 - 2 |

Note: Specific MIC values within the range may vary depending on the bacterial strain and experimental conditions.

Absence of Inhibitory Activity Against Gram-Negative Bacteria and Fungi

A notable characteristic of this compound B's antimicrobial profile is its lack of significant inhibitory activity against Gram-negative bacteria and fungi. nih.govresearchgate.net Studies have evaluated this compound B against various Gram-negative pathogens, such as Klebsiella salmonella, Enterococcus coli, and Pseudomonas aeruginosa, and found it to be ineffective. nih.govresearchgate.net Similarly, when tested against the fungus-growing ant's crop fungus and other fungal pathogens, this compound B did not exhibit any inhibitory activity. nih.govresearchgate.net This selective toxicity towards Gram-positive bacteria, including symbiotic Pseudonocardia, while sparing Gram-negative bacteria and fungi, underscores its specific ecological role.

Role in Chemical Ecology and Symbiotic Interactions

This compound B plays a crucial role in the intricate chemical ecology and symbiotic interactions within the fungus-growing ant ecosystem. Its production and activity are integral to the complex relationships between the ants, their cultivated fungus, and associated microbes.

Inter-Species Molecular Communication and Induction of Metabolite Production (e.g., Dentigerumycin (B1262932) F)

This compound B is involved in inter-species molecular communication, acting as a signal that can induce the production of other metabolites. acs.orgnih.govacs.orgresearchgate.netnih.govfrontiersin.org A significant example of this is its interaction with Pseudonocardia sp., a bacterial symbiont of the ants. This compound B has been shown to upregulate the production of dentigerumycin F, a cyclic peptide produced by Pseudonocardia sp. that possesses antifungal activity against the pathogenic fungus Escovopsis sp., the producer of this compound B. acs.orgnih.govacs.orgresearchgate.netnih.govfrontiersin.org This reciprocal induction, where this compound B from the fungus induces dentigerumycin F from the bacterium, and dentigerumycin F can also induce this compound B production, represents a "molecular tit-for-tat" strategy within the symbiosis. acs.orgnih.govacs.org This chemical exchange is a sophisticated form of communication that helps regulate the microbial community within the ant nest.

Contribution to Mutualistic Relationships (e.g., Ant-Fungus Symbiosis)

The production and activity of this compound B contribute to the maintenance of the mutualistic relationship between fungus-growing ants and their cultivated fungi. nih.govresearchgate.netresearchgate.netmdpi.com In this symbiosis, ants cultivate a fungal garden for food, which is threatened by specialized fungal pathogens, such as Escovopsis sp. acs.orgnih.govwikipedia.org The ants harbor symbiotic Pseudonocardia bacteria that produce chemical defenses, including dentigerumycin F, to control these pathogens. acs.orgnih.govnih.govwikipedia.org this compound B, produced by the fungal pathogen Escovopsis sp., inhibits the growth of the Pseudonocardia symbionts. acs.orgnih.gov However, as mentioned, it also induces the production of dentigerumycin F by Pseudonocardia, which in turn inhibits Escovopsis. acs.orgnih.govacs.org This complex interplay of inhibition and induction mediated by molecules like this compound B and dentigerumycin F helps to stabilize the symbiosis by regulating the populations of the fungal pathogen and the bacterial symbiont, ultimately benefiting the ant and its fungal garden. acs.orgnih.govacs.org

Assessment in In Vivo Research Models (Non-Human)

Preclinical evaluation of potential therapeutic agents often involves assessment in non-human in vivo models to understand their biological activity within a complex living system. Murine models, among others, are frequently utilized for evaluating the efficacy of antibacterial compounds against experimental infections and for investigating pharmacokinetic properties such as in vivo stability and systemic bioavailability. frontiersin.orgnih.govnih.govimquestbio.com These studies are crucial for bridging the gap between in vitro findings and potential clinical applications. frontiersin.orgnih.gov

Efficacy Evaluation in Experimental Animal Infection Models (e.g., murine models of bacterial infection)

Evaluation of antibacterial efficacy in vivo typically involves administering the test compound to animals experimentally infected with specific bacterial pathogens. Murine models, including those using immunocompromised states like neutropenia, are commonly employed platforms for assessing the effectiveness of antimicrobial agents in reducing bacterial load and improving outcomes in various infection sites, such as thigh or lung infections. frontiersin.orgimquestbio.com The selection of bacterial strains and infection doses is carefully determined based on their pathogenicity and the desired infection model. frontiersin.org

Based on the available information from the conducted search, specific data detailing the efficacy evaluation of this compound in experimental animal infection models, such as murine models of bacterial infection, was not identified.

Research into In Vivo Stability and Systemic Bioavailability in Model Organisms

Investigating the in vivo stability and systemic bioavailability of a compound in model organisms is essential for understanding how the compound is absorbed, distributed, metabolized, and excreted. nih.govwalshmedicalmedia.com Bioavailability, particularly oral bioavailability, refers to the proportion of an administered substance that enters the systemic circulation and is thus available to produce a therapeutic effect. nih.gov Animal models are used to estimate bioavailability, often through techniques like high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (HPLC-ESI-MS/MS) to measure drug concentrations in the bloodstream over time. nih.gov Factors such as gastrointestinal permeability, absorption, metabolic stability, and excretion rates influence systemic bioavailability. nih.govwalshmedicalmedia.com

Based on the available information from the conducted search, specific data detailing the in vivo stability and systemic bioavailability of this compound in model organisms was not identified.

Synthetic and Semisynthetic Strategies for Conocandin Research

Total Synthesis Approaches for Conocandin Analogs

Total synthesis efforts for this compound and its analogs focus on constructing the complete molecular framework through a series of chemical reactions. These approaches often aim to create molecules with specific stereochemical arrangements and key functional groups present in the natural product.

Development of Stereoselective Synthetic Pathways

Stereoselective synthesis is a critical aspect of this compound research due to the presence of defined stereocenters in the molecule. Achieving control over stereochemistry during synthesis is essential to produce biologically relevant isomers. One approach to the formal synthesis of this compound has utilized catalytic diastereoselective sulfonium (B1226848) ylide epoxidation of aldehydes, providing vinyl epoxides that serve as highly functionalized building blocks. researchgate.netresearchgate.netrsc.org This method allowed for a stereodivergent route towards beta-hydroxy-alpha-methylene lactones, which are core units of naturally occurring compounds. researchgate.netresearchgate.netrsc.org Another reported total synthesis of ent-conocandin tert-butyl ester and this compound methyl ester involved the initial stereoselective construction of an unsaturated aldehyde intermediate. researchgate.netresearchgate.net This was followed by homologation to an enantiomerically pure 2-alkoxy aldehyde and subsequent addition of an alpha-acrylate anion equivalent. researchgate.net Chemical correlation with the natural product was used to assign the absolute configuration. researchgate.netacs.org

Strategies for Constructing Key Structural Motifs (e.g., Epoxide Functionality, Polyketide Chains)

The synthesis of this compound analogs requires effective strategies for assembling its characteristic structural features, particularly the epoxide ring and the polyketide chain. The epoxide functionality, a three-membered cyclic ether, is a key reactive group in this compound and is often introduced through epoxidation reactions of alkenes, commonly using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), or through intramolecular SN2 reactions of halohydrins. organicchemistrytutor.comchemistrysteps.comyoutube.com The construction of the polyketide chain, which forms a significant portion of the this compound structure, often involves iterative carbon-carbon bond formation reactions. frontiersin.orgresearchgate.net Polyketide synthases (PKSs) in nature assemble these chains from simple building blocks like acetyl-CoA and malonyl-CoA through repetitive decarboxylative Claisen condensation. frontiersin.orgresearchgate.netmdpi.com Synthetic strategies can draw inspiration from these biosynthetic processes or employ established organic reactions to build the carbon backbone with the desired functionalization and stereochemistry. For instance, the synthesis of polyketide units can involve sequences utilizing reactions like asymmetric cyclopropanation, iodination, and ring-opening reactions to extend the carbon chain. frontiersin.org

Semisynthetic Modifications for Structure-Activity Relationship (SAR) Studies

Semisynthesis involves modifying a naturally occurring compound to create derivatives. This approach is particularly useful for SAR studies, where systematic changes to the molecule's structure help to understand which parts are essential for its biological activity.

Elucidating the Role of Specific Functional Groups (e.g., the Epoxide Ring) in Bioactivity

Studies on this compound B suggest that its reactive epoxide functionality is an essential feature for antibacterial activity. nih.govresearchgate.net Comparison of this compound B with its derivative, this compound C, which does not show the same level of activity, further supports the importance of the epoxide ring. researchgate.net this compound B loosely resembles other epoxide-containing fatty acid antibiotics like cerulenin (B1668410) and amycomicin, both known fatty acid synthase inhibitors, suggesting a similar mechanism of action involving fatty acid biosynthesis inhibition. nih.govacs.org This highlights how semisynthetic modifications and comparisons with related natural products can help elucidate the critical functional groups responsible for this compound's biological effects.

Biosynthetic Engineering and Chemoenzymatic Synthetic Routes

Exploring the biosynthesis of this compound can provide alternative routes for production and the generation of analogs. Biosynthetic engineering involves manipulating the genes responsible for this compound production in the producing organism, while chemoenzymatic synthesis combines chemical and enzymatic steps. This compound B is produced by the fungus Escovopsis. annualreviews.orgnih.govacs.org Understanding the biosynthetic pathway could potentially allow for the engineering of fungal strains to produce higher yields of this compound or novel analogs. Chemoenzymatic approaches can leverage the specificity and efficiency of enzymes to carry out particular transformations, such as stereoselective reductions, within a synthetic sequence. utexas.eduucdavis.edu While specific details on the biosynthetic engineering or chemoenzymatic synthesis of this compound itself are less prevalent in the provided results, the general principles of these approaches are applicable to complex natural products like polyketides. utexas.eduunimi.itnih.gov For instance, chemoenzymatic methods have been explored for the synthesis of other complex molecules like carbohydrates and polyketides, utilizing enzymes for stereocenter control and chain elongation. utexas.eduucdavis.edu

Genetic Manipulation of Biosynthetic Pathways for Analog Generation

The biosynthesis of natural products like this compound is governed by specific biosynthetic gene clusters (BGCs) researchgate.netplos.org. Genetic manipulation of these pathways in the producing organism offers a route to generate structural analogs vdoc.pub. This involves altering the genes responsible for the synthesis of the compound's backbone or modifying tailoring enzymes that introduce specific functional groups plos.org.

While detailed studies specifically on the genetic manipulation of the this compound biosynthetic pathway for analog generation are not extensively reported in the provided search results, the principle is well-established for other natural products nih.govosti.govmdpi.com. For instance, research on other compounds shows that modifying genes within a BGC can lead to the production of novel derivatives with altered biological activities researchgate.netnih.gov. The this compound BGC has been identified in the fungus Escovopsis researchgate.netresearchgate.netnih.gov. This compound B is described as a modified fatty acid containing an epoxide, resembling cerulenin nih.govnih.govacs.org. Its fatty acid chain is encoded by a non-canonical PKS/NRPS gene cluster researchgate.net. Understanding the specific genes within the this compound BGC that encode polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), or tailoring enzymes (such as epoxidases or methyltransferases) would be the first step in genetically manipulating the pathway researchgate.netplos.org.

Potential strategies for analog generation through genetic manipulation could include:

Gene knockout or silencing: Deleting or downregulating genes encoding specific tailoring enzymes could result in the accumulation of biosynthetic intermediates or the production of truncated analogs.

Gene overexpression: Increasing the expression of certain biosynthetic genes might enhance the production of the natural product or push the pathway towards specific intermediates.

Pathway engineering: Introducing genes from other organisms or modifying existing genes to incorporate different starter units or extender units could lead to the formation of chimeric or modified this compound structures researchgate.netosti.gov.

Mutagenesis of biosynthetic enzymes: Introducing mutations in the genes encoding key enzymes could alter their substrate specificity or catalytic activity, leading to the production of modified analogs.

Although specific data tables detailing this compound analog generation through genetic manipulation are not available in the search results, the general approach for other natural products involves correlating genetic modifications with the resulting chemical structures of the produced compounds. This typically requires comprehensive genomic analysis, gene targeting techniques, and analytical chemistry to characterize the resulting metabolites researchgate.netplos.org.

Application of Enzymes for Selective Transformations in this compound Synthesis

Enzymes offer a powerful tool for performing selective chemical transformations under mild conditions, which is highly valuable in the synthesis and modification of complex natural products like this compound mdpi.comnih.gov. Enzymatic methods can complement or replace traditional chemical synthesis steps, often providing higher specificity and fewer byproducts.

While direct examples of using isolated enzymes for the in vitro synthesis or modification of this compound are not explicitly detailed in the provided snippets, the role of enzymes in its in vivo biosynthesis and their potential for in vitro applications can be inferred researchgate.netnih.gov. This compound B is known to inhibit bacterial fatty acid synthesis initiation enzymes, specifically FabH, by disrupting fatty acid biosynthesis nih.govnih.govacs.orgnih.govresearchgate.net. This interaction highlights the enzymatic context of this compound's biological activity and suggests that enzymes involved in fatty acid synthesis or modification could potentially interact with or be used to modify this compound or its precursors.

Enzymatic transformations relevant to this compound synthesis or modification could include:

Epoxidation: Given the epoxide moiety in this compound B, enzymes like epoxidases are likely involved in its biosynthesis nih.govnih.govacs.org. These enzymes could potentially be used in vitro to introduce or modify epoxide groups in this compound precursors or analogs.

Hydrolysis/Esterification: Esterase or lipase (B570770) enzymes could be employed to hydrolyze or form ester linkages if such modifications are desired for generating this compound derivatives.

Glycosylation: Although not explicitly mentioned for this compound itself in the provided results, glycosyltransferases are enzymes that attach sugar moieties to natural products, altering their properties researchgate.net. If glycosylated this compound analogs are of interest, enzymatic glycosylation could be a strategy.

Oxidation/Reduction: Oxidoreductase enzymes could be used for selective oxidation or reduction of functional groups within the this compound structure.

The study mentioning the use of enzymatic resolution in the asymmetric synthesis of umbelactones, a different class of compounds, demonstrates the applicability of enzymes in achieving stereoselectivity in natural product synthesis acs.org. This principle could potentially be applied to this compound synthesis if stereoselective steps are required.

Research findings indicate that this compound B inhibits the activity of FabH from Staphylococcus aureus and Bacillus subtilis with IC₅₀ values of 18.8 ± 2.5 μM and 53.5 ± 10.4 μM, respectively nih.govacs.org. This enzymatic inhibition data, while not a direct example of enzymatic synthesis, underscores the interaction between this compound and specific enzymes and could inform strategies for generating analogs with altered enzymatic inhibitory profiles.

Here is a representation of the FabH inhibition data:

| Enzyme Source | Inhibitor | IC₅₀ (μM) |

| Staphylococcus aureus | This compound B | 18.8 ± 2.5 |

| Bacillus subtilis | This compound B | 53.5 ± 10.4 |

(Note: This table is a static representation of data mentioned in the text. In an interactive format, users might be able to sort or filter the data.)

Further research is needed to identify and characterize the specific enzymes involved in this compound biosynthesis and to explore their potential for in vitro biocatalytic applications in generating novel this compound analogs.

Emerging Research Directions and Advanced Methodologies for Conocandin Studies

Integration of Omics Technologies

The fields of metabolomics, transcriptomics, and proteomics, collectively known as "omics" technologies, offer a holistic view of the biological systems that produce Conocandin. standardbio.com By examining the full complement of metabolites, gene transcripts, and proteins, researchers can uncover the intricate molecular machinery behind its biosynthesis and regulation. standardbio.comnih.gov

Metabolomics serves as a powerful tool for the comprehensive analysis of the low-molecular-weight secondary metabolites produced by fungi. frontiersin.orgnih.gov This approach allows for the discovery and detection of novel fungal metabolites by creating a detailed "fingerprint" of all the small molecules present in a sample under specific conditions. mdpi.comresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to these studies, enabling the identification of a wide array of compounds including alcohols, amino acids, fatty acids, and organic acids. mdpi.comresearchgate.net

The application of metabolomics to fungal research has proven effective in identifying bioactive compounds that are often not produced, or "silent," under standard laboratory cultivation. frontiersin.org By altering culture conditions, such as through co-cultivation with other microbes or the addition of chemical elicitors like ionic liquids, researchers can trigger the production of otherwise cryptic metabolites. frontiersin.orgmonash.edu Untargeted mass spectrometry analysis, for instance, has successfully revealed the chemical diversity driven by such stimuli, leading to the identification of macrolides and cyclic peptides from various fungal species. frontiersin.org This methodology is crucial for discovering new this compound variants and understanding how environmental cues influence their production. monash.edunih.gov

Table 1: Metabolomics in Fungal Research

| Technology/Approach | Application in Fungal Studies | Key Findings/Capabilities | Reference |

|---|---|---|---|

| GC-MS and LC-MS | Comprehensive analysis of fungal extracts. | Identification of diverse metabolites like amino acids, fatty acids, and organic acids. | mdpi.comresearchgate.net |

| Untargeted Metabolomics | Profiling secondary metabolites under varied culture conditions. | Discovery of "silent" or cryptic metabolites not produced in standard cultures. | frontiersin.org |

| Fungal Co-culture | Inducing novel metabolite production through microbial interactions. | Led to the discovery of five de novo metabolites in one study. | monash.edu |

| Chemical Elicitation | Using supplements (e.g., ionic liquids) to trigger secondary metabolism. | Revealed increased diversity of extracellular compounds, including macrolides and peptides. | frontiersin.org |

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire set of proteins, provide deep insights into the functional genetics behind this compound biosynthesis. nih.govmdpi.com These technologies are complementary; transcriptomics reveals which genes are being expressed, while proteomics confirms the translation of these genes into functional proteins. standardbio.comfrontiersin.org The combination of these approaches allows for a more complete understanding of how biosynthetic gene clusters (BGCs)—the groups of genes responsible for producing natural products—are regulated and expressed. nih.govnih.gov

Genomic analysis, often the starting point for these studies, can identify the putative BGCs responsible for producing compounds like this compound. researchgate.netmdpi.comnih.gov For example, genome sequencing and bioinformatic analysis have been used to identify BGCs highly homologous to those of other known polyketides. researchgate.net Subsequent transcriptomic analysis can then show which genes within the cluster are activated under certain conditions, while proteomics can identify the specific enzymes (e.g., polyketide synthases) being produced. nih.govfrontiersin.org This integrated approach is critical for decoding the biosynthetic pathways of novel natural products and for future efforts in metabolic engineering to produce new derivatives. nih.gov

Table 2: Key Components of Fungal Biosynthetic Gene Clusters (BGCs) Identified via Omics

| Component Type | Function | Relevance to this compound | Reference |

|---|---|---|---|

| Polyketide Synthase (PKS) | A megaenzyme that builds the carbon backbone of polyketides from simple acyl-CoA precursors. | This compound is a polyketide-derived compound, making PKS genes central to its biosynthesis. | nih.gov |

| Nonribosomal Peptide Synthetase (NRPS) | A multi-domain enzyme that synthesizes peptides without the use of ribosomes. | Some complex natural products are hybrids of PKS and NRPS pathways. | nih.govresearchgate.net |

| Tailoring Enzymes | Enzymes (e.g., P450 monooxygenases, transferases) that modify the core scaffold to create the final, active molecule. | Responsible for the chemical diversity seen in natural product families, including potential this compound analogs. | nih.gov |

| Transport Proteins | Proteins involved in exporting the synthesized metabolite out of the fungal cell. | Genes for these proteins are often found within or near the BGC. | mdpi.com |

Metabolomics for Comprehensive Metabolite Profiling

High-Throughput Screening Platforms for Novel this compound Analogs in Academic Settings

High-Throughput Screening (HTS) is an automated method used to test thousands to millions of chemical, biological, or pharmacological samples, making it a cornerstone of modern drug discovery. the-scientist.com Originally developed by pharmaceutical companies, HTS platforms are now widely used in academic research to discover novel, bioactive small molecules from sources like microbial fermentation broths. the-scientist.comnih.gov These platforms rely on robotics, liquid handling devices, and sophisticated data processing software to enable the large-scale, unbiased screening of compound libraries or natural product extracts. the-scientist.comcrick.ac.uk

In an academic context, HTS is invaluable for identifying new chemical entities with specific biological activities. nih.gov For instance, a screening campaign of fungal and bacterial extracts can be performed to find novel antifungal agents. rsc.org Such screens often employ genetically modified organisms. A notable example is the Candida albicans Fitness Test (CaFT), which uses a collection of yeast mutants, each with a single gene deletion. rsc.org When these mutants are exposed to a natural product extract, their growth response can pinpoint the compound's mechanism of action by revealing which gene deletion makes the yeast hypersensitive to the compound. rsc.org This approach has successfully identified novel antifungal molecules and can be used to screen for this compound analogs with unique or improved activity profiles. rsc.org

Table 3: Workflow for High-Throughput Screening in Academia

| Step | Description | Key Technologies/Methods | Reference |

|---|---|---|---|

| 1. Assay Development | A robust and reliable biological assay is designed to detect the desired activity (e.g., inhibition of fungal growth). | Cell-based assays (e.g., CaFT profiling), enzyme inhibition assays. | rsc.orgsygnaturediscovery.com |

| 2. Library Preparation | Large libraries of natural product extracts or synthetic compounds are prepared in microplates. | Fungal fermentation broths, commercially available compound libraries. | the-scientist.comrsc.org |

| 3. Automation & Screening | Robotic systems perform the assay, adding compounds to the biological target in thousands of wells. | Automated liquid handlers, robotic arms, plate readers. | the-scientist.comnih.gov |

| 4. Data Analysis | Specialized software processes the large datasets to identify "hits"—compounds that show significant activity. | Genedata Screener, custom informatics platforms. | sygnaturediscovery.com |

| 5. Hit Validation | Active compounds are re-tested and characterized to confirm their activity and identify their structure. | Chemical fractionation, mass spectrometry, NMR. | rsc.org |

Future Prospects in this compound-Related Chemical Biology

The study of this compound is entering a new phase focused on discovering its full chemical potential and understanding its role in the natural world. Future research will likely leverage the advanced methodologies described above to explore the broader implications of this compound family in both medicine and ecology.

The discovery of new this compound variants highlights the chemical diversity that can be found even within a single class of natural products. acs.org Research has led to the characterization of new metabolites, such as this compound B and C, which were isolated from the fungus Escovopsis sp. acs.orgmdpi.com These discoveries were the result of studying the chemical interactions between different microbes. acs.orgacs.org The structures of these new variants were determined using a combination of Nuclear Magnetic Resonance (NMR), mass spectrometry, and genomic analysis. researchgate.netacs.org The continued exploration of fungi from unique ecological niches, especially those involved in symbiotic or competitive relationships, is expected to yield more novel this compound-related compounds. nih.govfrontiersin.org The application of advanced genomic techniques to mine for unexpressed or "silent" BGCs will also be a key strategy in uncovering the full biosynthetic potential of this compound-producing fungi. nih.gov

Table 4: Known this compound Variants and Discovery Context

| Compound Name | Producing Organism | Discovery Context | Reference |

|---|---|---|---|

| This compound | Hormococcus conorum | Initial discovery of the parent compound. | ugr.es |

| This compound B | Escovopsis sp. | Isolated from a fungus-growing ant symbiosis; characterized during a study of molecular exchange between microbes. | researchgate.netacs.org |

| This compound C | Escovopsis sp. | Isolated alongside this compound B from the fungus-growing ant fungal pathogen. | mdpi.com |

Recent research has begun to unravel the complex ecological role of this compound. Its discovery emerged from the study of the intricate chemical warfare between microbes within the nests of fungus-growing ants. acs.orgfrontiersin.org In this environment, the pathogenic fungus Escovopsis sp. threatens the ants' fungal garden. The ants, in turn, harbor symbiotic Pseudonocardia bacteria that produce antifungals to control the pathogen. acs.org

It was discovered that this compound B, produced by the pathogen Escovopsis, exhibits potent antibacterial activity against the beneficial Pseudonocardia symbiont. acs.orgresearchgate.net This suggests this compound acts as a chemical weapon for the pathogen in its competition with the ant's bacterial defenders. Intriguingly, the interaction is a two-way street; the presence of this compound B was found to upregulate the production of an antifungal compound called dentigerumycin (B1262932) F by the Pseudonocardia bacteria. frontiersin.orgnih.gov This reciprocal chemical exchange demonstrates that this compound is not just a simple antibiotic but a key signaling molecule in a complex ecological interaction. Future studies using metabolomics and transcriptomics on these symbiotic systems will likely reveal further details about how these molecules mediate microbial relationships. frontiersin.org

Table 5: Biological and Ecological Activities of this compound B

| Activity | Target Organism(s) | Observed Effect | Ecological Significance | Reference |

|---|---|---|---|---|

| Antibacterial | Pseudonocardia sp. (ant symbiont) | Potent inhibition (MICs 0.5-2 µg/mL). | The fungal pathogen (Escovopsis) uses this compound B to suppress the ant's defensive bacteria. | acs.orgresearchgate.net |

| Antibacterial | Gram-positive human pathogens (S. aureus, MRSA, VRE) | Potent inhibition (MICs 0.5-10 µg/mL). | Demonstrates broader antibiotic potential, selectively inhibiting fatty acid biosynthesis (FabH). | acs.orgacs.org |

| Chemical Elicitation | Pseudonocardia sp. (ant symbiont) | Upregulates the production of the antifungal dentigerumycin F by the bacteria. | Functions as a signaling molecule in a complex chemical crosstalk between competing microbes. | frontiersin.orgnih.gov |

Development of this compound as a Research Probe or Chemical Tool for Pathway Interrogation

The specific inhibitory action of the chemical compound this compound on the fatty acid biosynthesis (FASII) pathway positions it as a significant chemical tool for probing this fundamental cellular process. Its effectiveness as a research probe is derived from its capacity to selectively inhibit β-ketoacyl-ACP synthase III (FabH), the enzyme that initiates the synthesis of bacterial fatty acids.

This compound B, which features a reactive epoxide group, has demonstrated micromolar inhibition of the FabH enzymes in both Staphylococcus aureus and Bacillus subtilis. nih.gov This inhibition disrupts the initial, crucial step of the FASII pathway, which is the condensation of acyl-CoA with malonyl-ACP. nih.govnih.gov The targeted nature of this inhibition enables researchers to investigate the specific functions of FabH in bacterial physiology and the outcomes of its disruption. For example, in studies involving S. aureus strains engineered to overexpress various fatty acid biosynthetic genes, the antimicrobial effect of this compound B was markedly diminished in the strain that overexpressed FabH, confirming it as the principal target. researchgate.net

The compound also serves as a valuable probe in the study of antimicrobial resistance and the complex interactions within microbial communities. Originating from the fungus Escovopsis, this compound B has been observed to inhibit the growth of Pseudonocardia, a bacterial symbiont found in fungus-growing ants. nih.govresearchgate.net This makes this compound a useful tool for exploring the chemical ecology and molecular dialogues between symbiotic and pathogenic microorganisms in their native habitats. nih.govresearchgate.net Further research has revealed that this compound B can induce the production of another metabolite, dentigerumycin F, in the bacteria, which in turn can stimulate the production of this compound B, indicating a "tit-for-tat" chemical exchange that can be investigated using these compounds. researchgate.net

The structure of this compound is directly linked to its activity, with the epoxide functional group being particularly important. acs.org A related compound, this compound C, which lacks this epoxide, does not show comparable antimicrobial strength, underscoring the epoxide's critical role in the inhibitory mechanism. researchgate.netacs.org This structure-activity relationship is fundamental for the rational design of more potent and stable analogs that can serve as improved research probes for interrogating the FabH binding pocket and the broader FASII pathway.

| Research Application of this compound | Target Pathway/Organism | Key Findings |

| Pathway Interrogation | Fatty Acid Biosynthesis II (FASII) | Selectively inhibits FabH, the initiating enzyme of the pathway. nih.gov |

| Antimicrobial Studies | Staphylococcus aureus, Bacillus subtilis | Acts as a micromolar inhibitor of FabH. nih.gov |

| Ecological Interactions | Escovopsis (producer) vs. Pseudonocardia (target) | Mediates inter-species chemical communication and inhibition. nih.govresearchgate.net |

| Structure-Activity Studies | This compound B vs. This compound C | The epoxide group is essential for potent antimicrobial activity. acs.org |

Addressing Challenges in Stability and Research Scale Production

The broader application of this compound as a research tool is currently constrained by issues related to its chemical stability and the complexities of its production on a scale suitable for comprehensive investigation.

A primary obstacle is the chemical instability of the molecule, particularly in biological assays and in vivo contexts. The epoxide ring in this compound B, while integral to its bioactivity, is prone to hydrolysis and other forms of degradation. acs.org This instability has been suggested as a contributing factor to the observed difference between its strong in vitro effects and its more modest performance in in vivo models. nih.govacs.org To counteract this, researchers have adopted specific handling procedures, such as the use of dichloromethane (B109758) instead of pyridine (B92270) during chemical modifications, to minimize degradation. nih.govacs.org A key focus of future research will be the development of more stable analogs, potentially through the substitution of the epoxide with other functional groups that maintain biological activity while enhancing chemical robustness.

The production of this compound in quantities sufficient for extensive research also presents a significant challenge. Natural isolation from the fungus Escovopsis often yields amounts that are inadequate for large-scale studies. mdpi.com While the total synthesis of this compound has been successfully accomplished, the process is often lengthy and inefficient, making it difficult to scale up for research-level production. unibo.it

| Challenge | Area of Concern | Potential Solutions |

| Chemical Stability | The epoxide ring is prone to degradation. acs.org | Development of stable analogs; optimized handling and derivatization protocols. nih.govacs.org |

| Production Scale | Natural production is low; total synthesis is complex. mdpi.comunibo.it | Development of efficient, scalable synthetic routes; metabolic engineering of the producing organism. vdoc.pub |

Q & A

How can researchers formulate precise and testable research questions for studying Conocandin's biochemical mechanisms?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

- Population: Target enzyme/receptor (e.g., fungal cell wall biosynthesis enzymes).

- Intervention: this compound dosage or structural analogs.

- Comparison: Existing antifungal agents (e.g., echinocandins).

- Outcome: Inhibitory concentration (IC₅₀) or binding affinity.

Refine questions to avoid ambiguity (e.g., "How does this compound's β-lactam moiety influence chitin synthase inhibition?") .

Q. What experimental designs are optimal for initial characterization of this compound's physicochemical properties?

- Methodological Answer : Prioritize reproducibility by:

- Step 1 : Validate purity via HPLC-MS and NMR (≥95% purity).

- Step 2 : Assess stability under varying pH/temperature (e.g., 4°C vs. 25°C).

- Step 3 : Cross-reference spectral data with literature for known derivatives .

- Example Table:

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC-MS | ≥95% |

| Solubility | Shake-flask method | >1 mg/mL in DMSO |

Advanced Research Questions